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Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by

the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in

mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3]

It is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK

(MAPK), PI3K-AKT, and JAK-STAT pathways.[2][3][4] Shp2 acts as a positive regulator in these

pathways, and its dysregulation through mutation or overexpression is implicated in the

pathogenesis of various cancers and developmental disorders like Noonan syndrome.[5][6]

This central role in oncogenic signaling has made Shp2 an attractive target for therapeutic

intervention.

Shp2-IN-30 is a potent and selective allosteric inhibitor of Shp2. By binding to a pocket distinct

from the active site, Shp2-IN-30 stabilizes the enzyme in an inactive conformation, thereby

preventing its activation and downstream signaling.[6] This mode of inhibition offers high

selectivity over other protein tyrosine phosphatases.

Flow cytometry is a powerful technique for the single-cell analysis of signaling pathways and

the characterization of heterogeneous cell populations. When combined with phospho-specific

antibodies, it allows for the precise measurement of the phosphorylation status of key signaling

proteins, providing a direct readout of pathway activation or inhibition. This document provides
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detailed protocols for the use of Shp2-IN-30 in flow cytometry-based assays to assess its

impact on cellular signaling and immune cell populations.

Mechanism of Action of Shp2
Shp2 consists of two N-terminal SH2 domains, a C-terminal protein tyrosine phosphatase

(PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites.[2][3][7] In its inactive

state, the N-terminal SH2 domain binds to the PTP domain, blocking substrate access to the

catalytic site.[3] Upon activation of RTKs, Shp2 is recruited to phosphorylated tyrosine residues

on the receptors or associated scaffolding proteins via its SH2 domains. This binding event

induces a conformational change that releases the autoinhibition, allowing the PTP domain to

dephosphorylate its substrates and propagate downstream signaling.[2][3]

Quantitative Data for Shp2 Inhibitors
The following table summarizes the in vitro activity of Shp2-IN-30 and other representative

Shp2 inhibitors. This data is essential for designing experiments and interpreting results.
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Target IC50 (nM) Cell Line

Antiprolif
erative
Activity
(IC50/GI5
0 in µM)

Selectivit
y

Referenc
e

Shp2-IN-30

(analogue)

Wild-type

SHP2
<10

NCI-H358

(Lung

Cancer)

<0.05

Selective

over SHP1

(>10,000

nM)

Shp2-IN-31
Wild-type

SHP2
13 - -

Selective

over SHP1

(>10,000

nM) and

SHP2

E76K

(>10,000

nM)

Compound

13030
SHP2 3200

MCF-7

(Breast

Cancer)

Not

specified

~27-fold vs

SHP1
[5]

Compound

24198
SHP2 1900

MCF-7

(Breast

Cancer)

Not

specified

~7.5-fold

vs SHP1
[5]

Compound

57774
SHP2 800

MCF-7

(Breast

Cancer)

Not

specified

~206-fold

vs SHP1
[5]

Polyphyllin

D
SHP2 -

Jurkat

(Leukemia)
2.8

Not

specified
[8]

RMC-4550 SHP2 -
Molm-14

(AML)
0.146

Not

specified
[9]

RMC-4550 SHP2 -
MV4-11

(AML)
0.120

Not

specified
[9]
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Signaling Pathway and Experimental Workflow
Diagrams
// Nodes RTK [label="RTK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Grb2

[label="Grb2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Sos [label="Sos",

fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4",

style=filled, fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; Proliferation [label="Proliferation,\nSurvival", shape=ellipse,

fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Shp2 [label="Shp2", fillcolor="#4285F4",

style=filled, fontcolor="#FFFFFF"]; Shp2_IN_30 [label="Shp2-IN-30", shape=box, style=filled,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

JAK [label="JAK", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; STAT [label="STAT",

fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Gene_Expression [label="Gene

Expression", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Edges RTK -> Grb2 [arrowhead=normal, color="#34A853"]; Grb2 -> Sos [arrowhead=normal,

color="#34A853"]; Sos -> Ras [arrowhead=normal, color="#34A853"]; Ras -> Raf

[arrowhead=normal, color="#34A853"]; Raf -> MEK [arrowhead=normal, color="#34A853"];

MEK -> ERK [arrowhead=normal, color="#34A853"]; ERK -> Proliferation [arrowhead=normal,

color="#34A853"];

RTK -> Shp2 [arrowhead=normal, color="#34A853"]; Shp2 -> Ras [arrowhead=normal,

color="#34A853"];

RTK -> PI3K [arrowhead=normal, color="#FBBC05"]; PI3K -> AKT [arrowhead=normal,

color="#FBBC05"]; AKT -> Proliferation [arrowhead=normal, color="#FBBC05"];

RTK -> JAK [arrowhead=normal, color="#4285F4"]; JAK -> STAT [arrowhead=normal,

color="#4285F4"]; STAT -> Gene_Expression [arrowhead=normal, color="#4285F4"];

Shp2_IN_30 -> Shp2 [arrowhead=tee, color="#EA4335", style=dashed]; } .enddot Caption:

Shp2 signaling pathways.
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// Nodes Cell_Culture [label="Cell Culture\n(e.g., NCI-H358)", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; Inhibitor_Treatment [label="Shp2-IN-30 Treatment\n(Dose-response and

time-course)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Stimulation

[label="Stimulation (optional)\n(e.g., EGF, FGF)", fillcolor="#FBBC05", style=filled,

fontcolor="#202124"]; Cell_Harvesting [label="Cell Harvesting", fillcolor="#F1F3F4",

style=filled, fontcolor="#202124"]; Fixation [label="Fixation\n(e.g., Formaldehyde)",

fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Permeabilization

[label="Permeabilization\n(e.g., Methanol)", fillcolor="#F1F3F4", style=filled,

fontcolor="#202124"]; Antibody_Staining [label="Antibody Staining\n(e.g., anti-p-ERK, anti-

CD45)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Flow_Cytometry [label="Flow

Cytometry\nAcquisition", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Data_Analysis

[label="Data Analysis\n(Gating and Quantification)", fillcolor="#202124", style=filled,

fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Inhibitor_Treatment; Inhibitor_Treatment -> Stimulation; Stimulation ->

Cell_Harvesting; Cell_Harvesting -> Fixation; Fixation -> Permeabilization; Permeabilization ->

Antibody_Staining; Antibody_Staining -> Flow_Cytometry; Flow_Cytometry -> Data_Analysis; }

.enddot Caption: Flow cytometry workflow.

Experimental Protocols
Protocol 1: Analysis of p-ERK Inhibition in Adherent
Cancer Cells
This protocol describes the measurement of phosphorylated ERK (p-ERK) levels in an

adherent cancer cell line (e.g., NCI-H358) following treatment with Shp2-IN-30.

Materials:

Adherent cancer cell line (e.g., NCI-H358)

Complete cell culture medium

Shp2-IN-30

Recombinant human EGF or other appropriate growth factor
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Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 90% ice-cold methanol)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Fluorochrome-conjugated anti-phospho-ERK1/2 (pT202/pY204) antibody

Fluorochrome-conjugated isotype control antibody

Flow cytometer

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at

the time of the experiment.

Inhibitor Treatment: The following day, replace the medium with fresh medium containing

various concentrations of Shp2-IN-30 or vehicle control (DMSO). Incubate for the desired

time (e.g., 1-2 hours).

Stimulation: Add a final concentration of 100 ng/mL EGF to the wells and incubate for 10-15

minutes at 37°C.

Cell Harvest: Aspirate the medium and wash the cells once with cold PBS. Detach the cells

using Trypsin-EDTA, and then neutralize with complete medium.

Fixation: Transfer the cell suspension to a tube and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room

temperature.

Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the

pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
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Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

Antibody Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer

containing the anti-phospho-ERK1/2 antibody or isotype control at the manufacturer's

recommended concentration. Incubate for 30-60 minutes at room temperature in the dark.

Final Wash: Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.

Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining

Buffer and acquire data on a flow cytometer.

Protocol 2: Immunophenotyping of Human Peripheral
Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the effect of Shp2-IN-30 on the frequency and phenotype

of major immune cell subsets within human PBMCs.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium with 10% FBS

Shp2-IN-30

Flow Cytometry Staining Buffer

Fc receptor blocking solution (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8,

CD19, CD14, CD56)

Live/Dead fixable viability dye

Flow cytometer

Procedure:
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Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640

medium.

Inhibitor Treatment: Seed 1-2 x 10^6 PBMCs per well in a 96-well plate. Add various

concentrations of Shp2-IN-30 or vehicle control. Incubate for 24-72 hours at 37°C in a 5%

CO2 incubator.

Cell Harvest: Harvest the cells and transfer to FACS tubes.

Viability Staining: Wash the cells with PBS and stain with a Live/Dead fixable viability dye

according to the manufacturer's instructions.

Fc Receptor Blocking: Wash the cells and resuspend in Flow Cytometry Staining Buffer

containing an Fc receptor blocking solution. Incubate for 10 minutes at 4°C.

Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for cell surface

markers and incubate for 20-30 minutes at 4°C in the dark.

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining

Buffer and acquire data on a flow cytometer.

Data Analysis: Gate on live, single cells and then identify different immune cell populations

based on their marker expression (e.g., T cells: CD3+, B cells: CD19+, Monocytes: CD14+,

NK cells: CD56+).[10][11]

Data Analysis and Interpretation
For phospho-flow experiments, the primary readout is the Median Fluorescence Intensity (MFI)

of the phospho-specific antibody in the cell population of interest. A decrease in the MFI of p-

ERK in Shp2-IN-30-treated cells compared to vehicle-treated cells indicates inhibition of the

Shp2-MAPK pathway. For immunophenotyping experiments, the percentage of different

immune cell populations can be quantified to assess the impact of Shp2-IN-30 on immune cell

survival and differentiation.

Conclusion
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Shp2-IN-30 is a valuable tool for investigating the role of Shp2 in cellular signaling and for

evaluating the therapeutic potential of Shp2 inhibition. The flow cytometry protocols provided

here offer robust methods for assessing the on-target activity of Shp2-IN-30 by measuring the

phosphorylation of downstream effectors like ERK, and for characterizing its effects on the

composition of immune cell populations. These approaches are essential for advancing our

understanding of Shp2 biology and for the development of novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15623821#flow-cytometry-analysis-with-shp2-in-30]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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